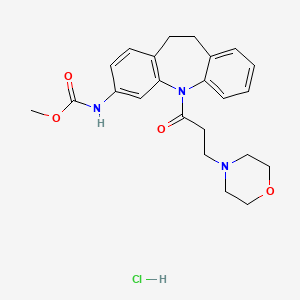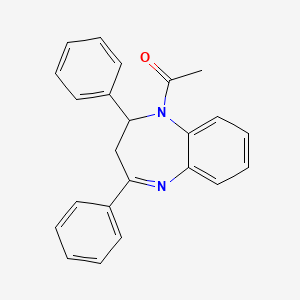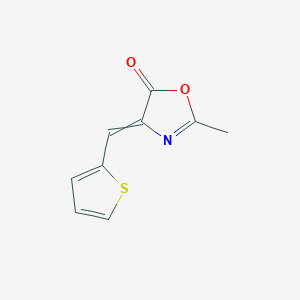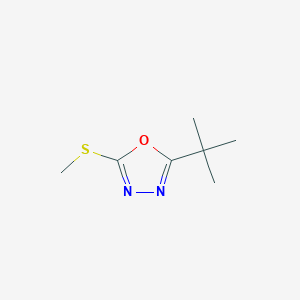![molecular formula C12H15FN2 B1660854 (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane CAS No. 845866-69-5](/img/no-structure.png)
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane, also known as WF-516, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of bicyclic azabicycloalkanes and has been found to exhibit promising pharmacological properties. In
Mecanismo De Acción
The exact mechanism of action of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane is not fully understood. However, it is believed to act as a selective and potent inhibitor of the dopamine transporter (DAT). By inhibiting DAT, (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane increases the levels of dopamine in the brain, which is associated with the reduction of symptoms of depression and anxiety. (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has also been found to interact with other neurotransmitter systems, including the serotonin and norepinephrine systems.
Efectos Bioquímicos Y Fisiológicos
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has been found to have a range of biochemical and physiological effects. In animal studies, it has been found to increase the levels of dopamine in the brain, which is associated with the reduction of symptoms of depression and anxiety. It has also been found to reduce the reinforcing effects of drugs of abuse, suggesting its potential use in addiction treatment. Additionally, (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has been found to have a low abuse potential and does not produce significant adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which provides an opportunity for researchers to explore its potential therapeutic applications. Additionally, it has been found to have a low abuse potential and does not produce significant adverse effects, making it a safe compound for animal studies. However, the synthesis of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane is complex and requires several purification steps, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the research of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane. One potential direction is to explore its potential therapeutic applications in the treatment of addiction. Another direction is to investigate its mechanism of action and its interaction with other neurotransmitter systems. Additionally, further studies are needed to determine the optimal dosage and administration route of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane for its potential therapeutic applications. Overall, the research on (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane is still in its early stages, and further studies are needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
The synthesis of (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane involves the reaction of 4-fluorobenzylamine with trans-2,5-dimethylpyrrolidine-1-carboxaldehyde in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the final compound. The yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against a range of diseases, including depression, anxiety, and addiction. In preclinical studies, (1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane has shown to be effective in reducing the symptoms of depression and anxiety in animal models. It has also been found to reduce the reinforcing effects of drugs of abuse, suggesting its potential use in addiction treatment.
Propiedades
Número CAS |
845866-69-5 |
|---|---|
Nombre del producto |
(1S,4S)-2-[(4-Fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane |
Fórmula molecular |
C12H15FN2 |
Peso molecular |
206.26 |
Nombre IUPAC |
(1S,4S)-2-[(4-fluorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H15FN2/c13-10-3-1-9(2-4-10)7-15-8-11-5-12(15)6-14-11/h1-4,11-12,14H,5-8H2/t11-,12-/m0/s1 |
Clave InChI |
WOCPIKSQKAHVNP-RYUDHWBXSA-N |
SMILES isomérico |
C1[C@H]2CN[C@@H]1CN2CC3=CC=C(C=C3)F |
SMILES |
C1C2CNC1CN2CC3=CC=C(C=C3)F |
SMILES canónico |
C1C2CNC1CN2CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Morpholineacetamide, N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]-](/img/structure/B1660771.png)
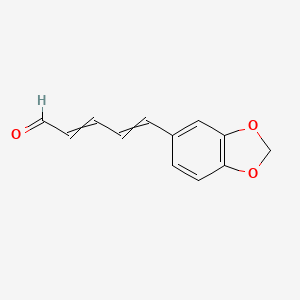
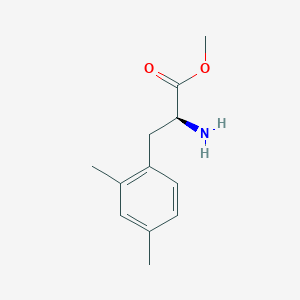
![2-Furancarboxamide, 5-nitro-N-[[4-(4-thiomorpholinyl)phenyl]methyl]-](/img/structure/B1660774.png)
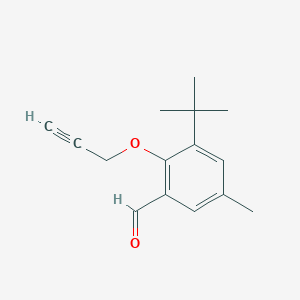
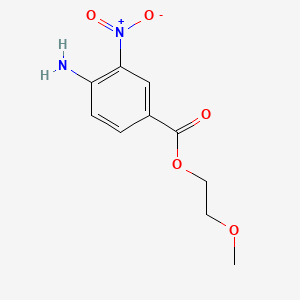
![17'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-carbonitrile](/img/structure/B1660779.png)
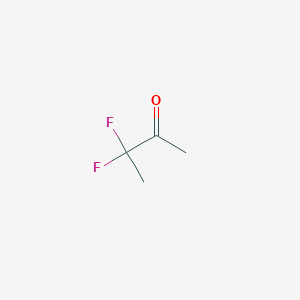
![(NE)-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B1660783.png)
![9H-Carbazole, 9-[(2-chloroethoxy)methyl]-3-nitro-](/img/structure/B1660785.png)
